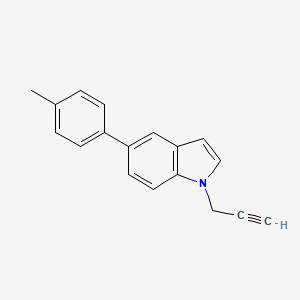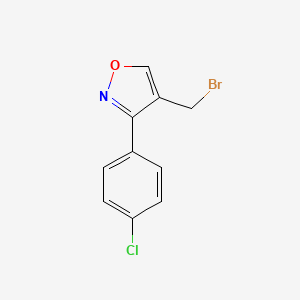
4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole is a halogenated heterocyclic compound with the molecular formula C11H9BrClNO and a molecular weight of 286.55 g/mol . This compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to an isoxazole ring. It is commonly used in research and development due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The bromomethyl group is introduced through bromination of the methyl group attached to the isoxazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Analyse Des Réactions Chimiques
4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines. Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation
Applications De Recherche Scientifique
4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chlorophenyl group contributes to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole can be compared with other halogenated isoxazole derivatives, such as:
4-Bromomethyl-3-(4-methoxyphenyl)-isoxazole: Similar in structure but with a methoxy group instead of a chloro group, leading to different chemical reactivity and biological activity.
4-Bromomethyl-3-(4-fluorophenyl)-isoxazole: Contains a fluorophenyl group, which may result in different pharmacokinetic properties.
4-Bromomethyl-3-(4-bromophenyl)-isoxazole: Features a bromophenyl group, which can influence its chemical stability and reactivity
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
885273-98-3 |
|---|---|
Formule moléculaire |
C10H7BrClNO |
Poids moléculaire |
272.52 g/mol |
Nom IUPAC |
4-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H7BrClNO/c11-5-8-6-14-13-10(8)7-1-3-9(12)4-2-7/h1-4,6H,5H2 |
Clé InChI |
NKAGEEBNULDAAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NOC=C2CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


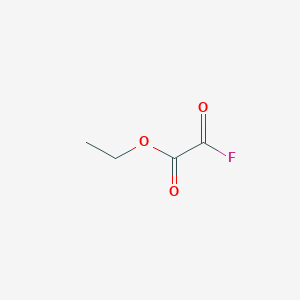
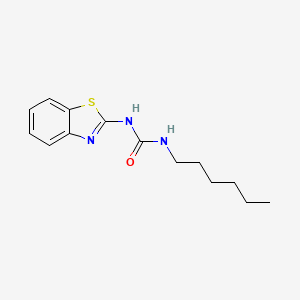


![3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B14129481.png)
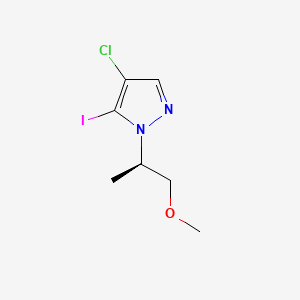
![N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14129497.png)
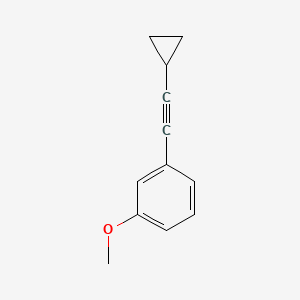
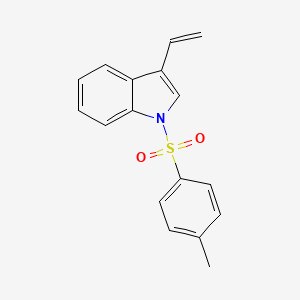

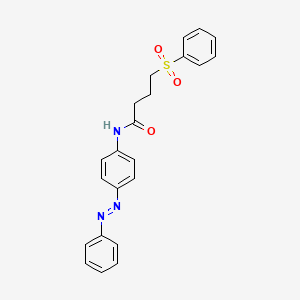
![3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide](/img/structure/B14129536.png)

